1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane
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Overview
Description
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane is a complex organic compound featuring both imidazole and diazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and diazepane precursors, followed by sulfonylation reactions to introduce the sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require polar aprotic solvents and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the sulfonyl groups can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-((1H-imidazol-4-yl)sulfonyl)-4-phenyl-1,4-diazepane: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-chlorophenyl)sulfonyl)-1,4-diazepane: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Uniqueness: 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane is unique due to the presence of both imidazole and diazepane rings, along with the bromophenyl sulfonyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O4S2/c15-12-2-4-13(5-3-12)24(20,21)18-6-1-7-19(9-8-18)25(22,23)14-10-16-11-17-14/h2-5,10-11H,1,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKIWSGJJLDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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